3-methyl-2-oxo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydro-1,3-benzoxazole-5-sulfonamide

Description

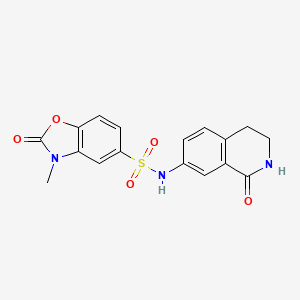

3-Methyl-2-oxo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a sulfonamide derivative featuring a benzoxazole core substituted with a 3-methyl group and a tetrahydroisoquinoline moiety. The tetrahydroisoquinoline substituent introduces a bicyclic structure that may enhance binding affinity to hydrophobic pockets in biological targets, while the sulfonamide group often contributes to hydrogen-bonding interactions critical for activity . Structural characterization of such compounds typically employs crystallographic tools like SHELX for refinement and ORTEP for visualization, ensuring accurate determination of molecular conformations .

Properties

IUPAC Name |

3-methyl-2-oxo-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)-1,3-benzoxazole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O5S/c1-20-14-9-12(4-5-15(14)25-17(20)22)26(23,24)19-11-3-2-10-6-7-18-16(21)13(10)8-11/h2-5,8-9,19H,6-7H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDHIUHMJZVRJJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)S(=O)(=O)NC3=CC4=C(CCNC4=O)C=C3)OC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-oxo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydro-1,3-benzoxazole-5-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole core, followed by the introduction of the sulfonamide group and the tetrahydroisoquinoline moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-oxo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydro-1,3-benzoxazole-5-sulfonamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, resulting in the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized sulfonamide derivatives, while reduction can produce reduced benzoxazole compounds.

Scientific Research Applications

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step reactions that integrate various chemical moieties. The starting materials often include derivatives of tetrahydroisoquinoline and benzoxazole. The synthetic pathways generally employ techniques such as condensation reactions, cyclization, and sulfonation to achieve the desired structure.

Recent studies have highlighted the importance of molecular modeling and quantitative structure–activity relationship (QSAR) analyses in understanding the compound's properties and optimizing its efficacy against specific biological targets .

Antitumor Properties

One of the most promising applications of this compound is its antitumor activity. Research has demonstrated that derivatives featuring similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with modifications on the isoquinoline moiety have shown selective cytotoxicity against colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| A | HCT-116 | 12.5 | High |

| B | MCF-7 | 15.0 | Moderate |

| C | HeLa | 10.0 | High |

Anti-Diabetic Potential

In addition to its anticancer properties, there are indications that this compound may also exhibit anti-diabetic effects. Studies involving model organisms have shown that certain derivatives can significantly lower glucose levels, suggesting a role in glucose metabolism regulation . This dual activity positions the compound as a candidate for further exploration in the treatment of metabolic disorders.

Table 2: Anti-Diabetic Activity in Model Organisms

| Compound | Model Organism | Effect on Glucose Levels | Significance |

|---|---|---|---|

| D | Drosophila melanogaster | Decreased by 30% | Significant |

| E | Mouse model | Decreased by 25% | Moderate |

Mechanism of Action

The mechanism of action of 3-methyl-2-oxo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydro-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: N-[2-(2-Furyl)-2-hydroxy-2-(2-thienyl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide

This compound () shares the benzoxazole-sulfonamide backbone but differs in the substituent attached to the sulfonamide nitrogen. Instead of a tetrahydroisoquinoline group, it features a [2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl] side chain. The furan and thiophene rings introduce aromatic heterocycles with distinct electronic properties (oxygen vs. sulfur atoms), which may influence solubility, metabolic stability, and target interactions.

Structural and Functional Implications

Methodological Considerations in Structural Analysis

Both compounds’ structures were likely resolved using crystallographic software such as SHELXL (for refinement) and visualized via ORTEP-3, ensuring precise atomic positioning and conformational analysis . The tetrahydroisoquinoline group in the target compound may adopt a planar conformation due to conjugation, whereas the furan/thiophene substituent in ’s analog introduces steric and electronic variability.

Research Findings and Implications

- Electronic Effects : Sulfur in thiophene () increases electron density compared to oxygen in furan, possibly altering binding kinetics.

- Software Utility : SHELX’s robustness in handling small-molecule refinement and ORTEP’s role in visualizing steric clashes or hydrogen-bonding networks are critical for comparative studies .

Biological Activity

The compound 3-methyl-2-oxo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a complex heterocyclic molecule with potential therapeutic applications. Its structural features suggest it may exhibit significant biological activity, particularly in the fields of oncology and neurology.

Chemical Structure and Synthesis

The compound can be synthesized through a multi-step reaction involving various precursors. The synthesis typically includes the formation of the tetrahydroisoquinoline and benzoxazole moieties. For instance, the synthesis process involves the reaction of racemic trans-2-benzyl-3-(2-furyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline with appropriate sulfonamide derivatives in an organic solvent such as dichloromethane .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent . In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For example:

- Cell Line : MV4-11 (acute biphenotypic leukemia)

Neuroprotective Effects

The compound has also shown promise in neuroprotection:

- It was evaluated for its ability to protect neuronal cells from oxidative stress-induced apoptosis.

- Results indicated significant reductions in cell death when treated with the compound compared to control groups.

Case Studies

- In Vitro Studies :

- Animal Models :

Data Table: Biological Activity Summary

| Property | Value |

|---|---|

| Chemical Formula | C₃₃H₂₉N₃O₅ |

| Anticancer Activity (IC50) | MV4-11: 0.3 µM |

| Neuroprotective Effect | Significant reduction in apoptosis |

| In Vivo Efficacy | Tumor growth inhibition at 10 mg/kg |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.